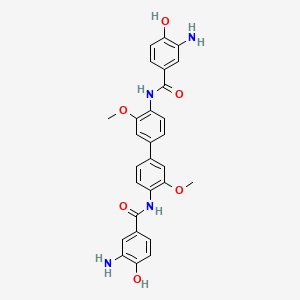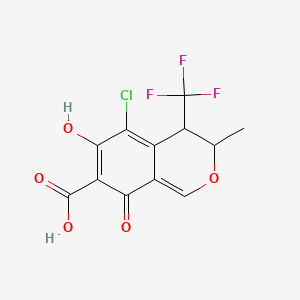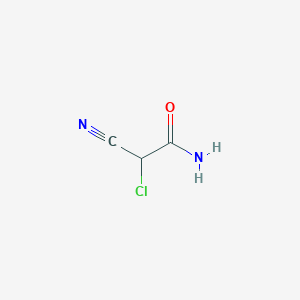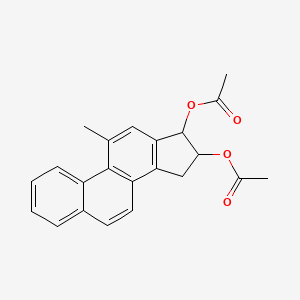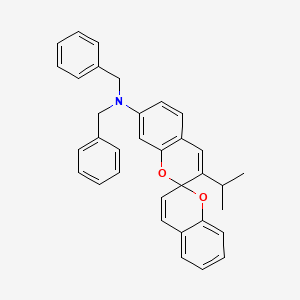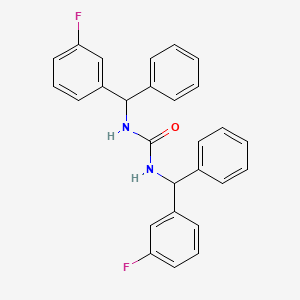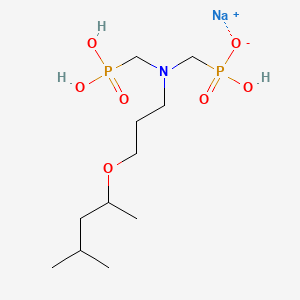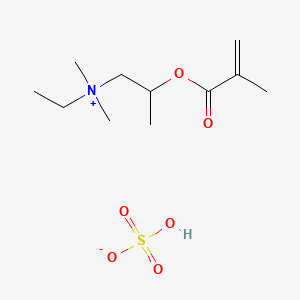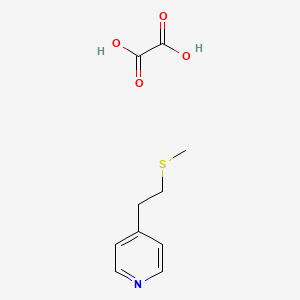
4-(2-Methylthioethyl)pyridinium oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylthioethyl)pyridinium oxalate is a pyridinium salt that combines the pyridinium cation with the oxalate anion. Pyridinium salts are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry. The oxalate anion, derived from oxalic acid, is commonly used in coordination chemistry and has various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylthioethyl)pyridinium oxalate typically involves the reaction of 4-(2-Methylthioethyl)pyridine with oxalic acid. The reaction is carried out in an appropriate solvent, such as ethanol or water, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of pyridinium salts, including this compound, often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity. The product is then subjected to various purification techniques, including filtration, crystallization, and drying.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylthioethyl)pyridinium oxalate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 2-Methylthioethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium ring can be reduced to form the corresponding piperidine derivative.
Substitution: The oxalate anion can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the oxalate anion under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridinium oxalates.
Scientific Research Applications
4-(2-Methylthioethyl)pyridinium oxalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as ionic liquids and coordination polymers.
Mechanism of Action
The mechanism of action of 4-(2-Methylthioethyl)pyridinium oxalate involves its interaction with various molecular targets. The pyridinium cation can interact with nucleophilic sites in biological molecules, while the oxalate anion can chelate metal ions. These interactions can lead to the modulation of biological pathways, including enzyme inhibition and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methylthioethyl)pyridinium chloride
- 4-(2-Methylthioethyl)pyridinium bromide
- 4-(2-Methylthioethyl)pyridinium nitrate
Uniqueness
4-(2-Methylthioethyl)pyridinium oxalate is unique due to the presence of the oxalate anion, which imparts distinct chemical and physical properties. The oxalate anion’s ability to form strong coordination bonds with metal ions makes this compound particularly useful in coordination chemistry and materials science.
Properties
CAS No. |
134480-47-0 |
|---|---|
Molecular Formula |
C10H13NO4S |
Molecular Weight |
243.28 g/mol |
IUPAC Name |
4-(2-methylsulfanylethyl)pyridine;oxalic acid |
InChI |
InChI=1S/C8H11NS.C2H2O4/c1-10-7-4-8-2-5-9-6-3-8;3-1(4)2(5)6/h2-3,5-6H,4,7H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
VTXXZDMKBVHZDM-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC1=CC=NC=C1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


